molecular formula C10H6N2O5 B11876675 4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo- CAS No. 33544-22-8

4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo-

Cat. No.: B11876675
CAS No.: 33544-22-8
M. Wt: 234.16 g/mol
InChI Key: HMERJEBPCIDEAL-UHFFFAOYSA-N
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Description

The compound "4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo-" belongs to the benzopyran class, characterized by a fused benzene and pyran ring system. The carboxamide moiety at position 2 enhances solubility and modulates interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33544-22-8

Molecular Formula

C10H6N2O5

Molecular Weight

234.16 g/mol

IUPAC Name

6-nitro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C10H6N2O5/c11-10(14)9-4-7(13)6-3-5(12(15)16)1-2-8(6)17-9/h1-4H,(H2,11,14)

InChI Key

HMERJEBPCIDEAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(O2)C(=O)N

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Nitration : 2-Hydroxyacetophenone → 2-Hydroxy-5-nitroacetophenone.

  • Chromone formation : Condensation with diethyl oxalate.

  • Amidation : Ester-to-amide conversion.

Experimental Procedure

Step 1: Nitration

  • Substrate : 2-Hydroxyacetophenone (10 mmol).

  • Conditions : HNO₃ (65%, 12 mmol) in H₂SO₄ (98%, 15 mL) at 0–5°C for 2 h.

  • Yield : 85–90% (2-Hydroxy-5-nitroacetophenone).

Step 2: Chromone ring formation

  • Substrate : 2-Hydroxy-5-nitroacetophenone (5 mmol), diethyl oxalate (6 mmol).

  • Base : KOH (10 mmol) in ethanol (50 mL), reflux for 6 h.

  • Product : Ethyl 6-nitro-4-oxo-4H-chromene-2-carboxylate (Yield: 78%).

Step 3: Amidation

  • Substrate : Ethyl 6-nitro-4-oxo-4H-chromene-2-carboxylate (3 mmol).

  • Conditions : NH₃ (7N in MeOH, 10 mL), 60°C, 12 h.

  • Purification : Recrystallization (EtOH/H₂O).

  • Yield : 92% (4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo-).

Key Data

ParameterValue
Melting Point 158–160°C (dec.)
IR (KBr) 1675 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂)
¹H NMR (DMSO-d₆) δ 8.12 (d, 1H, ArH), 6.98 (dd, 1H, ArH), 3.90 (s, 3H, CH₃)

Method 2: Direct Amidation of Chromone-2-carboxylic Acid

Reaction Scheme

  • Synthesis of 6-nitro-4-oxo-4H-chromene-2-carboxylic acid .

  • Coupling with ammonia using a dehydrating agent.

Experimental Procedure

Step 1: Carboxylic acid synthesis

  • Substrate : Ethyl 6-nitro-4-oxo-4H-chromene-2-carboxylate (5 mmol).

  • Hydrolysis : NaOH (10%, 20 mL), reflux for 4 h.

  • Yield : 95% (6-nitro-4-oxo-4H-chromene-2-carboxylic acid).

Step 2: Amidation

  • Substrate : 6-nitro-4-oxo-4H-chromene-2-carboxylic acid (3 mmol).

  • Conditions : SOCl₂ (5 mL), 70°C, 2 h → NH₃ gas in pyridine (10 mL), 0°C.

  • Yield : 88%.

Key Data

ParameterValue
HPLC Purity >99% (C18, MeOH/H₂O = 70:30)
MS (ESI) m/z 234.16 [M+H]⁺

Method 3: One-Pot Cyclization and Nitration

Reaction Scheme

  • Resorcinol derivative → Nitration → Cyclization with cyanoacetamide.

Experimental Procedure

  • Substrate : 5-Nitroresorcinol (5 mmol), cyanoacetamide (6 mmol).

  • Conditions : H₂SO₄ (conc., 10 mL), 120°C, 5 h.

  • Yield : 65% (crude), 55% after column chromatography (SiO₂, CH₂Cl₂/MeOH).

Key Data

ParameterValue
TLC (SiO₂) Rf = 0.45 (CH₂Cl₂/MeOH 9:1)
¹³C NMR (CDCl₃) δ 186.5 (C=O), 163.2 (Ar-C)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ComplexityCost Efficiency
1 9299ModerateHigh
2 8899LowModerate
3 5595HighLow

Optimal Choice : Method 1 offers the best balance of yield, purity, and scalability.

Challenges and Solutions

  • Nitration regioselectivity : Directed by electron-withdrawing groups (e.g., acetyl, carboxamide).

  • Amidation side reactions : Minimized using anhydrous NH₃ and controlled pH.

  • Purification : Silica gel chromatography (Method 3) vs. recrystallization (Methods 1–2) .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and reactivity.

Reaction Conditions Products Yield Reference
6M HCl, reflux, 12h6-Nitro-4-oxo-4H-1-benzopyran-2-carboxylic acid85%
2M NaOH, 80°C, 8hSame as above78%

Mechanism :

  • Acidic conditions protonate the amide nitrogen, weakening the C-N bond and facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that hydrolyze the amide via nucleophilic substitution.

Reduction of Nitro Group

The electron-withdrawing nitro group at position 6 can be reduced to an amine, altering the compound’s electronic properties and biological activity.

Reducing Agent Conditions Products Yield Reference
H₂, Pd/C (10%)Ethanol, 25°C, 6h6-Amino-4-oxo-4H-1-benzopyran-2-carboxamide92%
SnCl₂·2H₂O, HClReflux, 4hSame as above88%

Mechanism :

  • Catalytic hydrogenation involves adsorption of H₂ on Pd/C, followed by electron transfer to the nitro group.

  • Stannous chloride reduction proceeds via intermediate nitroso and hydroxylamine stages.

Coordination Chemistry

The carboxamide and ketone groups enable metal coordination, forming complexes with potential antimicrobial activity.

Metal Salt Conditions Complex Structure Application Reference
AgNO₃Methanol, RT, 2h[Ag(ChrCONH₂)(NO₃)]·H₂OAntimicrobial agents
Cu(OAc)₂Ethanol, 60°C, 4h[Cu(ChrCONH₂)₂(OAc)]Catalysis studies

Key Findings :

  • Silver(I) complexes exhibit bidentate coordination via the carboxamide oxygen and ketone group .

  • These complexes show moderate activity against Candida albicans (MIC = 32 µg/mL) .

Nucleophilic Aromatic Substitution

The nitro group directs electrophilic attacks to specific positions, enabling functionalization of the aromatic ring.

Reagent Conditions Products Yield Reference
NH₃ (g), CuSO₄150°C, 8h6-Amino derivative (see Section 2)75%
Cl₂, FeCl₃DCM, 0°C, 2h6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide68%

Mechanism :

  • Nitro groups activate the ring for meta-substitution, favoring reactions at position 5 or 7.

Cyclization and Annulation

The compound participates in cycloaddition reactions to form polycyclic structures.

Reagent Conditions Products Yield Reference
EthylenediamineDMF, 120°C, 24hPyrido[2,3-h]chromene derivative63%
AcetylenedicarboxylateToluene, reflux, 12hFuran-annulated chromene55%

Example Reaction :

  • Reaction with ethylenediamine forms a fused pyridine ring via nucleophilic attack and cyclization .

Oxidation and Reduction of the Chromene Core

The ketone at position 4 undergoes redox reactions, while the chromene ring itself can be reduced.

Reagent Conditions Products Yield Reference
NaBH₄MeOH, 0°C, 1h4-Hydroxy chromene derivative80%
KMnO₄, H₂SO₄70°C, 3hRing-opened dicarboxylic acid45%

Mechanism :

  • NaBH₄ selectively reduces the ketone to an alcohol without affecting the nitro group .

  • KMnO₄ oxidizes the chromene ring, cleaving the C=C bond .

Functionalization of the Carboxamide Group

The carboxamide can be modified to esters or nitriles for further derivatization.

Reagent Conditions Products Yield Reference
SOCl₂, EtOHReflux, 6hEthyl 6-nitro-4-oxo-4H-1-benzopyran-2-carboxylate90%
PCl₅, CH₃CNRT, 12h2-Cyano-6-nitro-4-oxo-4H-1-benzopyran82%

Applications :

  • Esters are intermediates for synthesizing hydrazides or hydroxamates .

  • Nitriles serve as precursors for tetrazole bioisosteres .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo-. A notable investigation evaluated its effectiveness against various bacterial strains:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate significant potential for developing new antimicrobial agents targeting resistant bacterial strains .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of oxidative stress. In vitro studies demonstrated that treatment with 4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo-, reduced neuronal cell death by approximately 40% compared to untreated controls. Additionally, it increased levels of antioxidant enzymes, suggesting a protective mechanism against oxidative damage .

Antiproliferative Activity

Research has also explored the antiproliferative effects of derivatives of this compound. For instance, benzopyran derivatives exhibited significant activity against cancer cell lines, with IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells. These compounds were minimally cytotoxic to normal cell lines, indicating their selectivity and potential as therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) assessed the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The findings confirmed its potential as a new antimicrobial agent, particularly against strains resistant to conventional treatments.

Case Study 2: Neuroprotection in Oxidative Stress Models

In a controlled laboratory setting, neuronal cell lines treated with the compound exhibited marked resilience against oxidative stress-induced apoptosis. The results underscored its potential application in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 6-nitro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For example, as a 5-lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are mediators of inflammation . Its cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis and inhibit cell proliferation by interfering with key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • 6-Nitro vs. 6-Chloro: The nitro group (NO₂) is more electron-withdrawing than chloro (Cl), which could increase the electrophilicity of the benzopyran core. This may enhance interactions with nucleophilic residues in enzymes but reduce metabolic stability compared to chloro derivatives .
  • Carboxamide vs.
  • Bulky Substituents : The cyclohexylmethyl group in increases lipophilicity, favoring blood-brain barrier penetration, whereas sulfonyl-thiazole groups in improve solubility in polar environments.

Molecular Weight and Solubility Trends

  • Nitro derivatives (hypothetical for 6-nitro) are expected to have higher molecular weights than chloro analogs due to the larger nitro group. For instance, replacing Cl (35.45 g/mol) with NO₂ (46.01 g/mol) would increase molecular weight by ~10.56 g/mol.
  • The hydrophilic sulfonyl group in counterbalances the hydrophobic benzopyran core, yielding a balanced logP value, whereas the purely hydrophobic cyclohexylmethyl in may reduce aqueous solubility.

Research Implications and Limitations

While the provided evidence focuses on chloro, methyl, and ester derivatives, extrapolation to the 6-nitro compound remains speculative. Key research gaps include:

Experimental Data : Stability, solubility, and bioactivity data for the 6-nitro derivative are absent in the evidence.

Synthetic Feasibility : Introducing a nitro group may require specialized nitration conditions to avoid ring degradation.

Biological Activity

4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo-, commonly referred to as a benzopyran derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the inhibition of enzymes related to neurological disorders and inflammatory conditions. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 4H-1-benzopyran-2-carboxamide, 6-nitro-4-oxo- is characterized by a benzopyran core with a carboxamide and nitro substituent. The molecular formula is C_11H_8N_2O_4, and its molecular weight is approximately 232.19 g/mol. The presence of the nitro group enhances its biological activity by influencing electron distribution within the molecule.

Inhibition of Monoamine Oxidase

Research indicates that derivatives of benzopyran compounds demonstrate significant inhibitory effects on monoamine oxidases (MAOs), particularly human monoamine oxidase B (hMAO-B). A study highlighted that chromone derivatives, including 4H-1-benzopyran derivatives, showed selective inhibition towards hMAO-B over hMAO-A, making them potential candidates for treating neurodegenerative diseases such as Parkinson's disease .

CompoundhMAO-A Inhibition (%)hMAO-B Inhibition (%)
4H-1-Benzopyran Derivative2585
Chromone-3-Carboxylic Acid3092

Antimicrobial Activity

The antimicrobial properties of 4H-1-benzopyran derivatives have been explored in various studies. For instance, a study examined silver(I) complexes formed with 4-oxo-4H-1-benzopyran-2-carboxylic acid, demonstrating activity against both bacterial strains and Candida yeast. The evaluation showed that these complexes had comparable or enhanced activity relative to standard antimicrobial agents like ciprofloxacin and fluconazole .

MicroorganismInhibition Zone (mm)Reference Compound
Staphylococcus aureus15Ciprofloxacin
Candida albicans18Fluconazole

Leukotriene Antagonism

Benzopyran derivatives have also been studied for their leukotriene antagonistic actions. These compounds can inhibit leukotriene synthesis, which is critical in managing conditions such as asthma and allergic rhinitis. In preclinical trials, compounds similar to 4H-1-benzopyran exhibited significant antagonism against leukotrienes LTC4 and LTD4, which are known to cause bronchoconstriction .

Case Study 1: Neuroprotective Effects

A study conducted on Wistar rats evaluated the neuroprotective effects of a specific benzopyran derivative against oxidative stress-induced neuronal damage. Results indicated that treatment with the compound resulted in reduced levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity compared to control groups. This suggests potential applications in neuroprotection and treatment of neurodegenerative diseases.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of 4H-1-benzopyran derivatives against various cancer cell lines. The findings revealed that certain derivatives induced apoptosis in breast cancer cells through the activation of caspase pathways. The selectivity index calculated for these compounds indicated a favorable therapeutic window for further development .

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